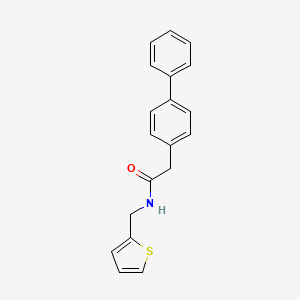
2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide, commonly known as BITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BITA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 351.48 g/mol.
Applications De Recherche Scientifique
BITA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BITA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. BITA has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, BITA has been found to possess anti-inflammatory and neuroprotective properties.
BITA has also been studied for its potential applications in the field of materials science. BITA can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs and coordination polymers are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.
Mécanisme D'action
The exact mechanism of action of BITA is not fully understood. However, studies have shown that BITA exerts its biological effects by interacting with specific targets in cells. BITA has been shown to inhibit the activity of various enzymes, including phosphodiesterase-4 (PDE4) and acetylcholinesterase (AChE). In addition, BITA has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
BITA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BITA inhibits the growth of cancer cells and induces apoptosis. BITA has also been found to possess anti-inflammatory and neuroprotective properties. In addition, BITA has been shown to modulate the activity of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
BITA has several advantages for lab experiments. It is easy to synthesize and purify, and it has a relatively low toxicity. In addition, BITA has been extensively studied, and there is a large body of literature on its biological effects.
However, there are also some limitations to using BITA in lab experiments. BITA has poor solubility in water, which can limit its use in certain assays. In addition, the exact mechanism of action of BITA is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on BITA. One area of research could focus on the development of BITA-based drugs for the treatment of cancer and other diseases. Another area of research could focus on the synthesis of new BITA derivatives with improved properties, such as increased solubility or potency. In addition, research could be conducted to further elucidate the mechanism of action of BITA and its interactions with specific targets in cells. Finally, BITA could be further studied for its potential applications in materials science, particularly in the synthesis of MOFs and coordination polymers.
Conclusion
In conclusion, BITA is a chemical compound that has potential applications in various fields, including medicinal chemistry and materials science. BITA has been extensively studied for its biological effects, including its anti-cancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to using BITA in lab experiments, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
BITA can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-N-(2-thienylmethyl)acetamide with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure BITA. Other methods involve the use of different starting materials or variations in reaction conditions.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-19(20-14-18-7-4-12-22-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYVKTYOYJZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

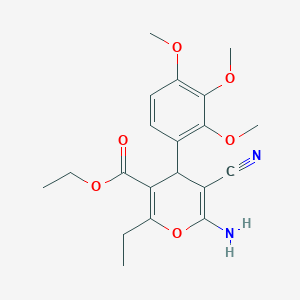
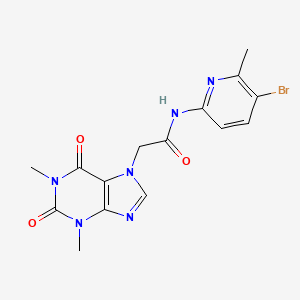
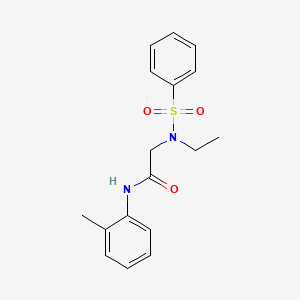
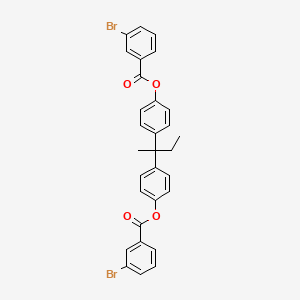
![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
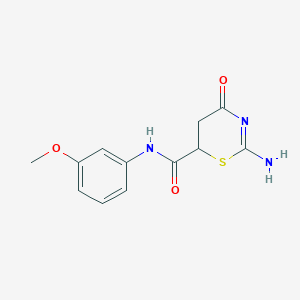
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)


![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)